Cas no 2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol)

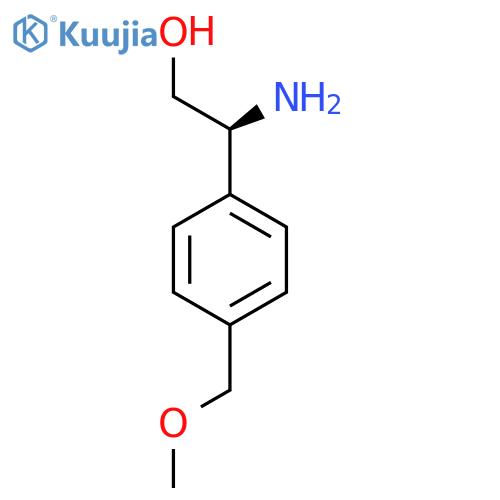

2227682-64-4 structure

商品名:(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol

(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol

- EN300-1771291

- 2227682-64-4

- (2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol

-

- インチ: 1S/C10H15NO2/c1-13-7-8-2-4-9(5-3-8)10(11)6-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1

- InChIKey: IYGKUYNAJKWZPY-SNVBAGLBSA-N

- ほほえんだ: OC[C@H](C1C=CC(COC)=CC=1)N

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 55.5Ų

(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1771291-10.0g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 10g |

$7128.0 | 2023-05-23 | ||

| Enamine | EN300-1771291-1.0g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 1g |

$1658.0 | 2023-05-23 | ||

| Enamine | EN300-1771291-0.05g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-0.5g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-2.5g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-5.0g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 5g |

$4806.0 | 2023-05-23 | ||

| Enamine | EN300-1771291-10g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-1g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-5g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1771291-0.1g |

(2S)-2-amino-2-[4-(methoxymethyl)phenyl]ethan-1-ol |

2227682-64-4 | 0.1g |

$1459.0 | 2023-09-20 |

(2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2227682-64-4 ((2S)-2-amino-2-4-(methoxymethyl)phenylethan-1-ol) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬